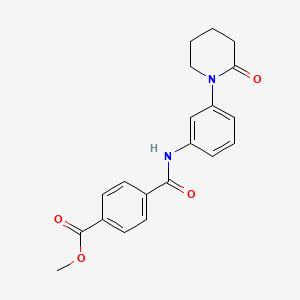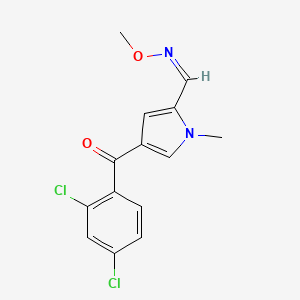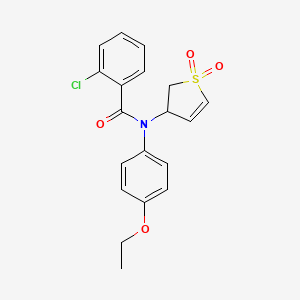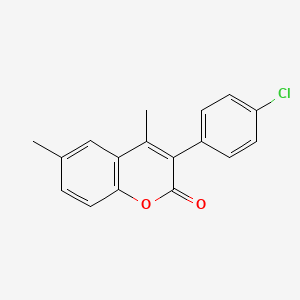
N-(N-(2-methoxyphenethyl)carbamimidoyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(N-(2-methoxyphenethyl)carbamimidoyl)-4-methylbenzenesulfonamide, also known as Ro 61-8048, is a small molecule inhibitor of human neutrophil elastase (HNE). HNE is an enzyme that plays a crucial role in the inflammatory response and is involved in a variety of diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Ro 61-8048 has been extensively studied for its potential therapeutic applications in these diseases.
Applications De Recherche Scientifique
Synthesis and Biological Activity
N-(N-(2-methoxyphenethyl)carbamimidoyl)-4-methylbenzenesulfonamide, as part of the benzenesulfonamide class, has been explored for various biological activities. For instance, a study by Zareef et al. (2007) synthesized a series of novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides and evaluated them for their anti-HIV and antifungal activities. The compounds exhibited promising results in vitro, highlighting the potential therapeutic applications of benzenesulfonamides in treating infectious diseases (Zareef et al., 2007).
Photodynamic Therapy for Cancer
Another research avenue for benzenesulfonamides includes their use in photodynamic therapy (PDT) for cancer treatment. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups and evaluated their photophysical and photochemical properties. The study found that these compounds have high singlet oxygen quantum yields, making them suitable as Type II photosensitizers in PDT for cancer treatment (Pişkin et al., 2020).
Alzheimer’s Disease Research
In the context of neurodegenerative diseases, Abbasi et al. (2018) synthesized a new series of sulfonamides derived from 4-methoxyphenethylamine and investigated their inhibitory effects on acetylcholinesterase. The study identified compounds with significant inhibitory activity, suggesting potential applications in developing treatments for Alzheimer's disease (Abbasi et al., 2018).
Antimycobacterial Agents
Exploring the antimicrobial potential, Malwal et al. (2012) reported on sulfonamides with cysteine-activated sulfur dioxide release profiles as antimycobacterial agents. Among them, N-Benzyl-2,4-dinitrobenzenesulfonamide showed higher potency than the clinical agent isoniazid against Mycobacterium tuberculosis, indicating the therapeutic potential of sulfonamides in tuberculosis treatment (Malwal et al., 2012).
Chemical Synthesis and Catalysis
In addition to biological applications, benzenesulfonamides are also significant in chemical synthesis and catalysis. For example, Chaitanya and Anbarasan (2015) developed a rhodium-catalyzed cyanation of C(sp(2))-H bonds of alkenes using N-cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanating reagent. This methodology demonstrates the versatility of benzenesulfonamides in organic synthesis, providing efficient routes to synthesize acrylonitriles (Chaitanya & Anbarasan, 2015).
Propriétés
IUPAC Name |
2-[2-(2-methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonylguanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-13-7-9-15(10-8-13)24(21,22)20-17(18)19-12-11-14-5-3-4-6-16(14)23-2/h3-10H,11-12H2,1-2H3,(H3,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLPHZDJRDBUNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC2=CC=CC=C2OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-(4-methylpiperazino)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2360000.png)
![2-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2360001.png)
![2-Chloro-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]acetamide](/img/structure/B2360002.png)

![2-[[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2360004.png)

![S-(3-chloro-4-methoxyphenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2360007.png)




![3a,9b-Dimethyl-1,4,5,3a,9b-pentahydrobenzo[e]benzoxazol-2-one](/img/structure/B2360015.png)
![N-(3,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2360016.png)